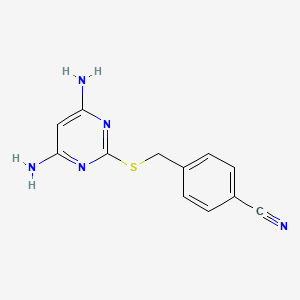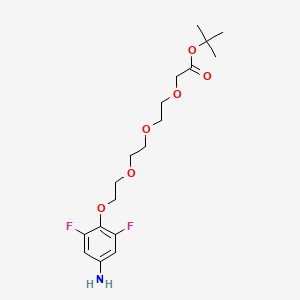
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate: is a synthetic organic compound with the molecular formula C18H27F2NO6 . This compound is characterized by its complex structure, which includes multiple ethoxy groups and a difluorophenoxy moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-2,6-difluorophenol with ethylene oxide to form the intermediate compound, which is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the difluorophenoxy group to a more reduced state, such as a hydroxy group.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dichlorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dibromophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dimethylphenoxy)ethoxy)ethoxy)ethoxy)acetate
Comparison: The uniqueness of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate lies in its difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its dichloro, dibromo, or dimethyl analogs .
特性
分子式 |
C18H27F2NO6 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
tert-butyl 2-[2-[2-[2-(4-amino-2,6-difluorophenoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H27F2NO6/c1-18(2,3)27-16(22)12-25-7-6-23-4-5-24-8-9-26-17-14(19)10-13(21)11-15(17)20/h10-11H,4-9,12,21H2,1-3H3 |
InChIキー |
MCSQKIMHHUIXON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOC1=C(C=C(C=C1F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



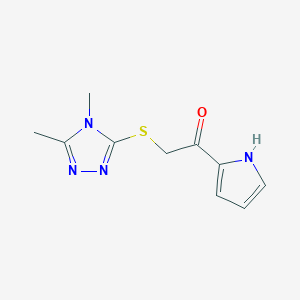
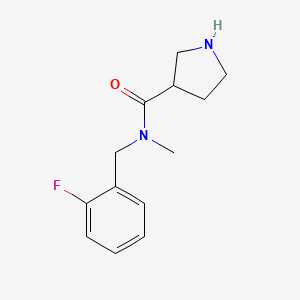
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)
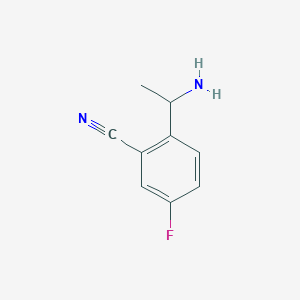

![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
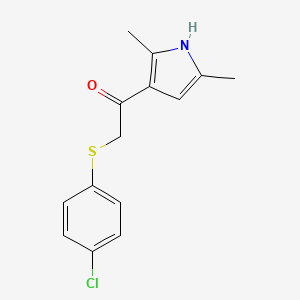
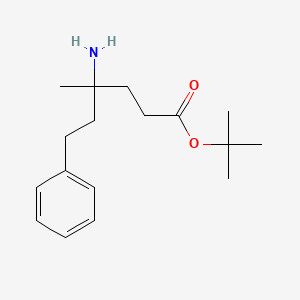
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
